6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide

Catalog No.
S548430
CAS No.
371942-69-7
M.F
C25H21N7O3
M. Wt
467.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]fu...

CAS Number

371942-69-7

Product Name

6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide

IUPAC Name

6-amino-N-[3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenyl]pyridine-3-carboxamide

Molecular Formula

C25H21N7O3

Molecular Weight

467.5 g/mol

InChI

InChI=1S/C25H21N7O3/c26-19-7-6-16(14-28-19)24(33)29-17-4-1-3-15(13-17)22-30-20-18-5-2-8-27-25(18)35-21(20)23(31-22)32-9-11-34-12-10-32/h1-8,13-14H,9-12H2,(H2,26,28)(H,29,33)

InChI Key

YBPIBGNBHHGLEB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N

Solubility

Soluble in DMSO, not in water

Synonyms

6-amino-N-(3-(4-(4-morpholinyl)pyrido(3',2'-4,5)furo(3,2-d)pyrimidin-2-yl)phenyl)-3-pyridinecarboxamide, YM 201636, YM-201636, YM201636

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)NC(=O)C6=CN=C(C=C6)N

Description

The exact mass of the compound 6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide is 467.17059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. It belongs to the ontological category of aromatic amide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Exact Mass

467.17059

Appearance

White to off-white solid powder.

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

6-amino-N-[3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenyl]-3-pyridinecarboxamide

Dates

Modify: 2023-08-15
1: Mauthe M, Yu W, Krut O, Krönke M, Götz F, Robenek H, Proikas-Cezanne T. WIPI-1 Positive Autophagosome-Like Vesicles Entrap Pathogenic Staphylococcus aureus for Lysosomal Degradation. Int J Cell Biol. 2012;2012:179207. Epub 2012 Jul 9. PubMed PMID: 22829830; PubMed Central PMCID: PMC3399381.
2: Sbrissa D, Ikonomov OC, Filios C, Delvecchio K, Shisheva A. Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636. Am J Physiol Cell Physiol. 2012 May 23. [Epub ahead of print] PubMed PMID: 22621786.
3: Seebohm G, Neumann S, Theiss C, Novkovic T, Hill EV, Tavaré JM, Lang F, Hollmann M, Manahan-Vaughan D, Strutz-Seebohm N. Identification of a novel signaling pathway and its relevance for GluA1 recycling. PLoS One. 2012;7(3):e33889. Epub 2012 Mar 21. PubMed PMID: 22470488; PubMed Central PMCID: PMC3309939.
4: Dukes JD, Whitley P, Chalmers AD. The PIKfyve inhibitor YM201636 blocks the continuous recycling of the tight junction proteins claudin-1 and claudin-2 in MDCK cells. PLoS One. 2012;7(3):e28659. Epub 2012 Mar 1. PubMed PMID: 22396724; PubMed Central PMCID: PMC3291620.
5: Vaccari I, Dina G, Tronchère H, Kaufman E, Chicanne G, Cerri F, Wrabetz L, Payrastre B, Quattrini A, Weisman LS, Meisler MH, Bolino A. Genetic interaction between MTMR2 and FIG4 phospholipid phosphatases involved in Charcot-Marie-Tooth neuropathies. PLoS Genet. 2011 Oct;7(10):e1002319. Epub 2011 Oct 20. PubMed PMID: 22028665; PubMed Central PMCID: PMC3197679.
6: Dupuis-Coronas S, Lagarrigue F, Ramel D, Chicanne G, Saland E, Gaits-Iacovoni F, Payrastre B, Tronchère H. The nucleophosmin-anaplastic lymphoma kinase oncogene interacts, activates, and uses the kinase PIKfyve to increase invasiveness. J Biol Chem. 2011 Sep 16;286(37):32105-14. Epub 2011 Jul 7. PubMed PMID: 21737449; PubMed Central PMCID: PMC3173219.
7: Fernandes F, Chen K, Ehrlich LS, Jin J, Chen MH, Medina GN, Symons M, Montelaro R, Donaldson J, Tjandra N, Carter CA. Phosphoinositides direct equine infectious anemia virus gag trafficking and release. Traffic. 2011 Apr;12(4):438-51. doi: 10.1111/j.1600-0854.2010.01153.x. Epub 2011 Feb 1. PubMed PMID: 21176037; PubMed Central PMCID: PMC3064743.
8: Kerr MC, Wang JT, Castro NA, Hamilton NA, Town L, Brown DL, Meunier FA, Brown NF, Stow JL, Teasdale RD. Inhibition of the PtdIns(5) kinase PIKfyve disrupts intracellular replication of Salmonella. EMBO J. 2010 Apr 21;29(8):1331-47. Epub 2010 Mar 18. PubMed PMID: 20300065; PubMed Central PMCID: PMC2868569.
9: Ikonomov OC, Sbrissa D, Shisheva A. YM201636, an inhibitor of retroviral budding and PIKfyve-catalyzed PtdIns(3,5)P2 synthesis, halts glucose entry by insulin in adipocytes. Biochem Biophys Res Commun. 2009 May 8;382(3):566-70. Epub 2009 Mar 14. PubMed PMID: 19289105.
10: Jefferies HB, Cooke FT, Jat P, Boucheron C, Koizumi T, Hayakawa M, Kaizawa H, Ohishi T, Workman P, Waterfield MD, Parker PJ. A selective PIKfyve inhibitor blocks PtdIns(3,5)P(2) production and disrupts endomembrane transport and retroviral budding. EMBO Rep. 2008 Feb;9(2):164-70. Epub 2008 Jan 11. PubMed PMID: 18188180; PubMed Central PMCID: PMC2246419.

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